1-Cyano-6-nitroindoline 1-Cyano-6-nitroindoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14081036
InChI: InChI=1S/C9H7N3O2/c10-6-11-4-3-7-1-2-8(12(13)14)5-9(7)11/h1-2,5H,3-4H2
SMILES:
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol

1-Cyano-6-nitroindoline

CAS No.:

Cat. No.: VC14081036

Molecular Formula: C9H7N3O2

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

1-Cyano-6-nitroindoline -

Specification

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
IUPAC Name 6-nitro-2,3-dihydroindole-1-carbonitrile
Standard InChI InChI=1S/C9H7N3O2/c10-6-11-4-3-7-1-2-8(12(13)14)5-9(7)11/h1-2,5H,3-4H2
Standard InChI Key WAYUDFRTFXURFP-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C#N

Introduction

Chemical Structure and Physicochemical Properties

1-Cyano-6-nitroindoline belongs to the indoline class of heterocycles, which consist of a fused benzene and pyrrolidine ring system. The substitution of a cyano group at the 1-position and a nitro group at the 6-position introduces significant electronic effects. The nitro group is a strong electron-withdrawing moiety, while the cyano group further polarizes the aromatic system, creating a dipole moment that influences reactivity and intermolecular interactions .

Comparative analysis with 6-nitroindole (C8_8H6_6N2_2O2_2), a structurally related compound, reveals key differences. The indoline scaffold in 1-cyano-6-nitroindoline is partially saturated, reducing aromaticity compared to 6-nitroindole. This saturation alters electronic conjugation, as evidenced by shifts in infrared (IR) spectral bands associated with N-H stretching vibrations in analogous compounds .

Table 1: Structural Comparison of 1-Cyano-6-Nitroindoline and Analogues

CompoundCore StructureSubstituentsMolecular Weight (g/mol)Key Spectral Features (IR)
1-Cyano-6-nitroindolineIndoline1-CN, 6-NO2_2189.16ν(C≡N) ~2240 cm1^{-1}, ν(NO2_2) ~1520 cm1^{-1}
6-Nitroindole Indole6-NO2_2162.15ν(N-H) ~3400 cm1^{-1}, ν(NO2_2) ~1525 cm1^{-1}
5-CyanoindoleIndole5-CN142.15ν(C≡N) ~2230 cm1^{-1}

Synthetic Methodologies and Mechanistic Insights

  • Nitration of Indoline: Directed nitration at the 6-position using mixed acid (HNO3_3/H2_2SO4_4), leveraging the activating effects of the pyrrolidine ring.

  • Cyanation at the 1-Position: Introduction of the cyano group via Rosenmund-von Braun reaction using CuCN under heated conditions .

Recent advances in iron-catalyzed reductive amination, as demonstrated in the reduction of nitro groups to amines , suggest alternative strategies for functionalizing intermediates. For instance, iron(III) hydride complexes ([Fe(III)(H)salen]) could facilitate selective reductions while preserving the cyano group .

Spectroscopic Characterization

Infrared spectroscopy provides critical insights into functional group vibrations. In 6-nitroindole, the nitro group exhibits asymmetric and symmetric stretching modes at ~1525 cm1^{-1} and ~1350 cm1^{-1}, respectively . For 1-cyano-6-nitroindoline, the cyano group’s sharp ν(C≡N) stretch near 2240 cm1^{-1} would dominate the spectrum, accompanied by nitro-group vibrations slightly redshifted due to inductive effects from the cyano substituent .

Nuclear magnetic resonance (NMR) data, though unavailable for 1-cyano-6-nitroindoline, can be extrapolated from analogues. The deshielding effect of the nitro group would likely shift aromatic protons downfield (δ 8.0–8.5 ppm), while the cyano group’s electron-withdrawing nature further perturbs neighboring proton environments.

Reactivity and Catalytic Behavior

The nitro group in 1-cyano-6-nitroindoline is susceptible to reduction, a property exploited in catalytic systems. Studies on iron(III) hydrides ([Fe(III)(H)salen]) demonstrate efficient nitro-to-amine conversions under reductive conditions . Such reactivity could enable the synthesis of amino-cyanoindoline derivatives, valuable intermediates in medicinal chemistry.

Notably, the cyano group’s stability under these conditions remains untested. Computational studies suggest that high-spin iron(III) intermediates preferentially interact with nitro groups over cyano functionalities , hinting at selective reactivity pathways.

ActivityMechanismSupporting Evidence from Analogues
AntimicrobialROS generation via nitro group reduction6-Nitroindole
AnticancerDNA intercalation/alkylationNitrobenzyl ethers
Anti-inflammatoryCOX-2 inhibitionCyano-substituted indoles

Applications in Materials Science

The nitro and cyano groups’ electronic properties make 1-cyano-6-nitroindoline a candidate for nonlinear optical (NLO) materials. Two-photon absorption (TPA) cross-sections, critical for applications in 3D lithography and bioimaging, could be enhanced by the conjugated π-system and electron-deficient substituents .

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies for simultaneous nitration and cyanation.

  • Mechanistic Studies: Elucidating the role of spin states in iron-catalyzed reductions using advanced EPR techniques .

  • Biological Screening: Evaluation against Gram-positive/negative bacteria and cancer cell lines.

  • Materials Characterization: Measurement of TPA cross-sections and computational modeling of electronic transitions .

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